(3R,4R)-4-[(1-Ethyl-1H-pyrazol-4-yl)oxy]oxolan-3-ol
CAS No.:
Cat. No.: VC17760950
Molecular Formula: C9H14N2O3
Molecular Weight: 198.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H14N2O3 |
|---|---|
| Molecular Weight | 198.22 g/mol |
| IUPAC Name | (3R,4R)-4-(1-ethylpyrazol-4-yl)oxyoxolan-3-ol |
| Standard InChI | InChI=1S/C9H14N2O3/c1-2-11-4-7(3-10-11)14-9-6-13-5-8(9)12/h3-4,8-9,12H,2,5-6H2,1H3/t8-,9-/m1/s1 |
| Standard InChI Key | SPVYJCKQICTYBM-RKDXNWHRSA-N |
| Isomeric SMILES | CCN1C=C(C=N1)O[C@@H]2COC[C@H]2O |
| Canonical SMILES | CCN1C=C(C=N1)OC2COCC2O |
Introduction
(3R,4R)-4-[(1-Ethyl-1H-pyrazol-4-yl)oxy]oxolan-3-ol is a synthetic organic compound characterized by its unique structure, which includes a five-membered oxolane (tetrahydrofuran) ring substituted with an ethyl pyrazole moiety. The compound's stereochemistry is defined by its (3R,4R) configuration, which plays a crucial role in its biological activity and interactions. This compound has garnered attention for its potential biological activities, including anti-inflammatory and analgesic properties, making it a subject of interest in medicinal chemistry research.
Synthesis Methods
The synthesis of (3R,4R)-4-[(1-Ethyl-1H-pyrazol-4-yl)oxy]oxolan-3-ol typically involves multi-step organic synthesis techniques. These methods allow for the production of the compound with high purity and yield, which is essential for further pharmacological studies.
Interaction Studies
Interaction studies involving (3R,4R)-4-[(1-Ethyl-1H-pyrazol-4-yl)oxy]oxolan-3-ol focus on its binding affinity to various biological targets. These studies are crucial for understanding how the compound interacts at the molecular level, including its potential effects on enzymes, receptors, or other proteins. Such investigations are essential for determining the therapeutic efficacy and safety profile of the compound.
Comparison with Similar Compounds
Several compounds share structural similarities with (3R,4R)-4-[(1-Ethyl-1H-pyrazol-4-yl)oxy]oxolan-3-ol. Notable examples include:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Rac-tert-butyl n-[(3R,4S)-4-(4-amino-1H-pyrazol-1-yl)oxolan-3-yl]carbamate | C12H20N4O3 | Contains a tert-butyl group and an amino substituent |
| 4-(1-benzylpyrazol-4-yloxy)oxolan-3-ol | C14H16N2O2 | Features a benzyl group instead of an ethyl group |
| N-(3R,4R)-4-fluoro-(9-isopropyl)-6-(1-methylpyrazol)amine | C19H24FN9O | Contains a fluorine atom and a different nitrogen-containing heterocycle |
These compounds highlight the uniqueness of (3R,4R)-4-[(1-Ethyl-1H-pyrazol-4-yl)oxy]oxolan-3-ol through its specific ethyl pyrazole substitution and stereochemistry, which may influence its biological activity differently compared to others.
Potential Applications
The potential applications of (3R,4R)-4-[(1-Ethyl-1H-pyrazol-4-yl)oxy]oxolan-3-ol span various fields, including medicinal chemistry. Research into its applications is ongoing, with hopes of discovering novel uses in therapeutic areas such as inflammation and pain management.
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